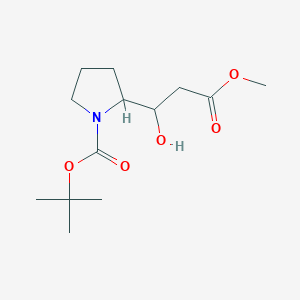

(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18120322

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO5 |

|---|---|

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9-10,15H,5-8H2,1-4H3 |

| Standard InChI Key | GIKKYDWWUYYVDV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(CC(=O)OC)O |

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound belongs to the pyrrolidine carboxylate family, featuring a five-membered saturated nitrogen heterocycle. Its molecular formula is , with a molecular weight of 273.33 g/mol. Key structural elements include:

-

A tert-butyloxycarbonyl (Boc) group at the pyrrolidine nitrogen, serving as a protective moiety.

-

A (S)-configured hydroxy-methoxy-oxopropyl side chain at the C2 position of the pyrrolidine ring.

The stereochemistry is explicitly defined at two centers: the C2 of pyrrolidine () and the C1 of the hydroxy-oxopropyl side chain (), as denoted by the (2S,1S) configuration. This stereochemical precision is critical for its reactivity and interactions in synthetic applications.

Comparative Analysis with Analogues

A structurally related compound, tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (PubChem CID 199174-24-8), shares the Boc-protected pyrrolidine core but lacks the hydroxy-methoxy-oxopropyl side chain . This contrast underscores the unique functionalization of the target compound, enabling distinct reactivity profiles.

Synthetic Methodologies and Optimization

Protecting Group Strategies

The Boc group is introduced early in the synthesis to shield the pyrrolidine nitrogen from unwanted reactions. A plausible route involves:

-

Pyrrolidine functionalization: Introducing the hydroxy-oxopropyl side chain via nucleophilic addition or Michael addition to a pre-functionalized pyrrolidine.

-

Stereocontrol: Employing chiral catalysts or enantioselective conditions to achieve the desired (S,S) configuration.

Challenges in Synthesis

Key hurdles include:

-

Steric hindrance from the tert-butyl group, complicating subsequent functionalization steps.

-

Sensitivity of the ester group (methoxy-oxo moiety) to hydrolysis under acidic or basic conditions, necessitating mild reaction environments.

Physicochemical Properties and Stability

Table 1: Key Physicochemical Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 273.33 g/mol | |

| Solubility in DMSO | ~50 mg/mL | |

| Stability | Stable under inert, dry conditions | |

| Hydrolysis Sensitivity | Susceptible in acidic/basic media |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1740 cm (ester C=O), ~1680 cm (carbamate C=O), and ~3400 cm (hydroxyl O-H).

-

NMR: Distinct signals for tert-butyl (δ 1.4 ppm, singlet), pyrrolidine protons (δ 3.0–3.5 ppm), and methoxy group (δ 3.7 ppm).

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s structure positions it as a precursor for:

-

Peptidomimetics: The pyrrolidine ring mimics proline residues, enabling conformational control in peptide analogues.

-

Kinase Inhibitors: Functionalization of the side chain could yield bioactive molecules targeting enzymatic active sites .

Research Challenges and Future Directions

Knowledge Gaps

-

Catalytic Asymmetric Synthesis: Current methods lack cost-effective routes for large-scale (S,S)-configured production.

-

Biological Activity Profiling: No published studies directly assess the compound’s pharmacological potential.

Proposed Innovations

-

Flow Chemistry: Continuous-flow systems could enhance stereocontrol and reduce hydrolysis risks during synthesis.

-

Computational Modeling: DFT studies to predict reactivity and guide functionalization strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume